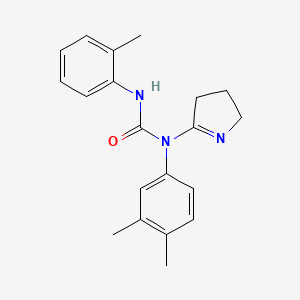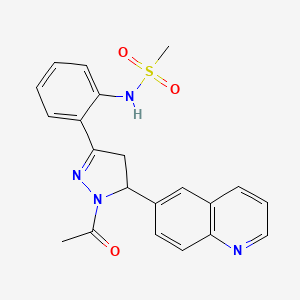
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C12H19N3OS and its molecular weight is 253.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis and Diverse Applications : Research has shown that compounds structurally related to 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol are synthesized through condensation reactions involving thiazolinone and piperidine, yielding novel derivatives with potential antimicrobial activities. These synthetic pathways are notable for their efficiency and versatility, offering a broad array of possible modifications to the core structure, which can be tailored for specific scientific or medicinal purposes (El-Emary et al., 2005).
Molecular Diversity and Hybrid Analogs : The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated significant activity against Mycobacterium tuberculosis GyrB inhibitors. This highlights the potential of structurally similar compounds in targeting bacterial enzymes critical for DNA replication, suggesting a pathway for developing new antibacterial agents (Jeankumar et al., 2013).
Antimicrobial Activity
Antimicrobial Applications : Various studies have indicated that thiazolopyridine derivatives, which share a common structural framework with this compound, exhibit strong antimicrobial properties. These compounds have been synthesized and tested against a range of microbial strains, demonstrating potential as lead compounds for developing new antimicrobial agents (Krolenko et al., 2016).
Synthetic Pathways to Antimicrobial Agents : The synthesis of dihydrothiophenes or spirocyclic compounds via domino reactions showcases the versatility of thiazolidinedione as a precursor, which, when reacted with piperidine and malononitrile, leads to compounds with potential antimicrobial properties. This underscores the role of such reactions in creating structurally complex molecules with significant biological activity (Sun et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol are currently unknown This compound is a complex molecule that may interact with multiple targets in the body
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown This compound may affect multiple pathways, leading to downstream effects on various cellular processes
Result of Action
The molecular and cellular effects of This compound are currently unknown The effects of this compound will depend on its mode of action and the specific targets it interacts with
Action Environment
The action of This compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTURGRSCMEET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)
![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)
![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)






![6-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-2-carboxamide](/img/structure/B2418777.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2418779.png)
